methyl 1-amino-1H-pyrrole-2-carboxylate
Description
Overview of Pyrrole (B145914) Derivatives in Heterocyclic Chemistry
Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of heterocyclic chemistry. Its unique electronic structure imparts a rich and diverse reactivity, making it a versatile scaffold for the synthesis of complex molecules. Pyrrole derivatives are integral components of many biologically active molecules, including heme, chlorophyll, and vitamin B12.
In medicinal chemistry, the pyrrole nucleus is a common feature in drugs with a wide range of therapeutic applications. nih.gov The diverse biological activities exhibited by pyrrole-containing compounds include antibacterial, antifungal, anti-inflammatory, and anticancer properties. vlifesciences.comcymitquimica.com This has spurred extensive research into the synthesis and functionalization of novel pyrrole derivatives to explore their therapeutic potential. The versatility of the pyrrole ring allows for the introduction of various substituents at different positions, leading to a vast chemical space for drug discovery and development.
Significance of Methyl 1-amino-1H-pyrrole-2-carboxylate as a Pyrrole Scaffold
This compound, with the CAS number 122181-85-5, is a specific derivative of pyrrole that holds potential as a valuable building block in organic synthesis. Its structure features an amino group at the 1-position and a methyl carboxylate group at the 2-position of the pyrrole ring. This unique arrangement of functional groups offers several strategic advantages for synthetic chemists.
The presence of the amino and ester functionalities allows for a range of chemical transformations. The amino group can act as a nucleophile or be a site for the introduction of further substituents, while the ester group can be hydrolyzed to the corresponding carboxylic acid or participate in various coupling reactions. This dual functionality makes this compound an attractive starting material for the synthesis of more complex heterocyclic systems and libraries of compounds for biological screening.
Below is a table summarizing the basic properties of this compound:
| Property | Value |
| CAS Number | 122181-85-5 |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| Appearance | Light-yellow to yellow powder or crystals |
| Purity | Typically ≥95% |
| Storage Temperature | 2-8°C, sealed in dry, dark place |
This data is compiled from commercially available sources. sigmaaldrich.com
Current Research Landscape and Gaps Pertaining to this compound
Despite its potential as a synthetic intermediate, a comprehensive review of the scientific literature reveals a notable scarcity of research focused specifically on this compound. While numerous studies detail the synthesis and application of other aminopyrrole esters and pyrrole-2-carboxylate derivatives, this particular isomer remains largely unexplored.
The existing body of research on related compounds suggests that this compound could serve as a precursor for the synthesis of novel therapeutic agents. For instance, various pyrrole-2-carboxamide derivatives have been investigated for their antimycobacterial properties. vlifesciences.com However, the direct utilization of this compound in such synthetic endeavors has not been extensively documented.
This lack of specific research represents a significant gap in the current understanding of this compound's chemical reactivity and potential applications. Key areas that warrant further investigation include:
Development of efficient and scalable synthetic routes: While the compound is commercially available, detailed and optimized laboratory-scale and industrial-scale synthesis protocols are not widely published.
Exploration of its chemical reactivity: A systematic study of its behavior in various organic reactions would unlock its full potential as a versatile building block.
Investigation of its biological activity: Screening of this compound and its derivatives for various biological activities could lead to the discovery of new lead compounds for drug development.
Spectroscopic and crystallographic characterization: Detailed analysis of its NMR, IR, and mass spectra, as well as its single-crystal X-ray structure, would provide valuable insights into its electronic and structural properties.
The limited availability of published research on this compound presents an opportunity for further scientific inquiry. Its unique structural features suggest that it could be a valuable tool in the hands of synthetic and medicinal chemists for the construction of novel and biologically active molecules. Future research in this area is crucial to fully elucidate the chemical and biological properties of this intriguing pyrrole derivative.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1-aminopyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)5-3-2-4-8(5)7/h2-4H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSXCPFDMJGEDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555944 | |
| Record name | Methyl 1-amino-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122181-85-5 | |
| Record name | Methyl 1-amino-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Methyl 1 Amino 1h Pyrrole 2 Carboxylate
De Novo Synthesis Approaches
The construction of the methyl 1-amino-1H-pyrrole-2-carboxylate core can be achieved through various de novo strategies, each offering distinct advantages in terms of efficiency, substrate scope, and environmental impact.
Pyrrole (B145914) Ring Formation via Condensation Reactions
Condensation reactions are a classical and direct approach to forming the pyrrole ring. The Paal-Knorr synthesis, which traditionally involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a foundational method. organic-chemistry.orgrgmcet.edu.in To generate the 1-amino substitution pattern characteristic of the target molecule, hydrazine (B178648) or its derivatives are employed in place of a primary amine. researchgate.net
The general mechanism involves the reaction of hydrazine with a suitable 1,4-dicarbonyl precursor. The initial step is the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic 1-aminopyrrole (B1266607) ring. organic-chemistry.org A plausible synthetic route to a derivative of this compound would involve the condensation of a 1,4-dicarbonyl compound bearing a methyl ester at a position that becomes C2 of the pyrrole ring with hydrazine hydrate.
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
| 1,4-Dicarbonyl Compound | Hydrazine | Weakly acidic or neutral | 1-Aminopyrrole | organic-chemistry.orgrgmcet.edu.in |
| β-Ketonitrile | Hydrazine | Cyclization | 5-Aminopyrazole (related heterocycle) | researchgate.net |
This table outlines the general reactants for Paal-Knorr type syntheses leading to N-amino heterocycles.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules like this compound in a single step, enhancing atom economy and operational simplicity. nih.gov Various MCRs have been developed for polysubstituted pyrroles. researchgate.net
A hypothetical three-component reaction to access the target scaffold could involve the condensation of a β-ketoester (e.g., methyl acetoacetate), an aldehyde, and hydrazine. In such a reaction, the components would assemble in a domino sequence of condensation, addition, and cyclization-aromatization steps to furnish the highly substituted 1-aminopyrrole. While specific examples for the exact target molecule are not prevalent, the Hantzsch pyrrole synthesis, a three-component reaction between a β-dicarbonyl compound, an α-haloketone, and an amine (or in this case, hydrazine), provides a template for such transformations. nih.gov
| Component 1 | Component 2 | Component 3 | Product Type | Reference |
| Aldehyde | Amine | Phosphite | α-Aminophosphonate (Kabachnik-Fields) | nih.gov |
| β-Ketoester | Aldehyde | Malononitrile | Pyrano[2,3-c]pyrazole (related heterocycle) | beilstein-journals.org |
| Enaminone | Hydrazine HCl | Alkyne | Substituted Pyrazole (related heterocycle) | researchgate.net |
This table showcases examples of three-component reactions for synthesizing various nitrogen-containing heterocycles.
Catalyst-Free and Environmentally Benign Synthetic Routes
Modern synthetic chemistry emphasizes the development of environmentally friendly protocols. For pyrrole synthesis, this includes catalyst-free reactions and the use of green solvents like water. organic-chemistry.org Catalyst-free MCRs, often performed under solvent-free conditions or in benign media like ethanol (B145695)/water, provide an attractive route to substituted aminopyrroles. researchgate.netrsc.org
An eco-friendly approach to this compound could be envisioned through a catalyst-free multicomponent reaction at room temperature or with gentle heating. researchgate.net For instance, the reaction between a 1,4-dicarbonyl compound and hydrazine could be performed in water, potentially accelerated by surfactants or simply by heating, thus avoiding hazardous organic solvents and metal catalysts. researchgate.net
Stereoselective Synthesis of Enantiomers and Diastereomers
While this compound itself is an achiral molecule, the principles of asymmetric synthesis can be applied to create chiral derivatives, which are of significant interest in medicinal chemistry. nih.gov This can be achieved by introducing chirality in several ways:
Using a Chiral Precursor: A chiral center can be incorporated into one of the starting materials. For example, a Paal-Knorr synthesis could be performed with a chiral hydrazine derivative or a chiral 1,4-dicarbonyl compound.
Asymmetric Catalysis: A chiral catalyst, such as a chiral phosphoric acid, can be used to control the stereochemistry of a key bond-forming step in a multicomponent reaction. nih.gov
Atropisomeric Chirality: If bulky substituents are introduced at positions flanking the N-aryl bond of a 1-arylpyrrole derivative, rotation around the single bond can be restricted, leading to stable, separable atropisomers. The synthesis of such atropisomeric 1-phenylpyrrole-derived amino alcohols has been reported. nih.gov
These strategies allow for the synthesis of enantiomerically enriched pyrrole derivatives, expanding their potential applications as chiral ligands or pharmacologically active agents. nih.gov
Derivatization and Functionalization Strategies
Once the this compound core is synthesized, its properties can be further modified by introducing additional functional groups onto the pyrrole ring.
Introduction of Substituents on the Pyrrole Ring
The pyrrole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The regioselectivity of this reaction is influenced by the existing substituents. For the target molecule, the ester group at C2 is electron-withdrawing, while the amino group at N1 is electron-donating. Electrophilic attack is generally favored at the C5 position, which is alpha to the nitrogen and not sterically hindered by the ester group.
Common electrophilic substitution reactions applicable to the pyrrole ring include:
Halogenation: Introduction of chlorine, bromine, or iodine can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. The chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using NCS is a known procedure. nih.gov
Acylation: Friedel-Crafts acylation allows for the introduction of an acyl group, typically at the C5 or C4 position, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. researchgate.netnsf.gov However, the high reactivity of the pyrrole ring can sometimes lead to polymerization under strong Lewis acid conditions. nsf.gov Milder conditions or using N-protected pyrroles are often employed to control the reaction. researchgate.net
Alkylation: Friedel-Crafts alkylation is generally more challenging to control than acylation and can be prone to polyalkylation, as the introduced alkyl group further activates the ring. nsf.gov
| Reaction Type | Reagent Example | Typical Position of Substitution | Reference |
| Halogenation | N-Chlorosuccinimide (NCS) | C5 or C4 | nih.gov |
| Acylation | Acyl chloride / Lewis Acid | C5 or C4 | researchgate.net |
| Nitration | Acetyl nitrate | C5 or C4 | - |
| Sulfonation | Pyridine-SO₃ complex | C5 or C4 | - |
This table summarizes common electrophilic substitution reactions on the pyrrole ring.
Modification of the Methyl Ester Group via Hydrolysis and Esterification
The methyl ester group of pyrrole derivatives is a versatile handle for chemical modification. Standard cleavage of methyl esters often requires highly basic or acidic conditions. mdpi.com However, for sensitive substrates like those containing Fmoc- or acid-labile protecting groups, milder, orthogonal conditions are necessary to selectively deprotect the ester. mdpi.com
Hydrolysis: The conversion of the methyl ester to a carboxylic acid is a fundamental transformation. While methods using trimethyltin (B158744) hydroxide (B78521) are effective, they employ toxic and costly organotin materials. mdpi.com Greener alternatives have been explored. For instance, calcium(II) iodide has been used as a protective agent for the Fmoc group during mild ester hydrolysis, offering a less toxic and more economical option. mdpi.com Another approach involves the use of N,N-diarylammonium pyrosulfate, which efficiently catalyzes the hydrolysis of various esters under solvent-free conditions, preserving the optical purity of adjacent chiral centers.
Esterification: The reverse reaction, esterification, is equally important for introducing different alkyl groups or re-installing the methyl ester. A variety of reagents are available for converting amino acids to their corresponding methyl esters. Common methods include the use of protic acids like gaseous hydrochloric acid or p-toluenesulfonic acid in methanol (B129727), or reagents like thionyl chloride. nih.govmdpi.com A particularly convenient and widely applicable method involves the reaction of the parent carboxylic acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. nih.govmdpi.comnih.gov This system is efficient for a broad range of substrates, including natural, aromatic, and aliphatic amino acids, and typically results in good to excellent yields of the corresponding methyl ester hydrochlorides. nih.govresearchgate.net
Table 1: Comparison of Reagents for Amino Acid Esterification
| Reagent System | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Thionyl chloride/Methanol | 0°C to reflux | High yields | Generates acidic byproducts, requires careful handling |
| HCl(g)/Methanol | Room temperature | Clean reaction | Requires specialized equipment for handling gaseous HCl |
| Trimethylchlorosilane/Methanol | Room temperature | Mild conditions, high yields, operational simplicity mdpi.comresearchgate.net | Stoichiometric amounts of TMSCl required |
| 2,2-Dimethoxypropane | Acid catalyst | Mild | Can be slow, may require specific catalysts nih.gov |
| Ion-Exchange Resins (e.g., Amberlyst™-15) | Reflux | Reusable catalyst, simple workup | Can require longer reaction times nih.gov |
Substitution Reactions on the Pyrrole Nucleus
The pyrrole ring is an electron-rich heterocycle susceptible to electrophilic substitution. The position of substitution is directed by the existing substituents—the N-amino group and the C2-methoxycarbonyl group. Reactions such as nitration, bromination, and formylation can be used to introduce new functional groups onto the pyrrole core. researchgate.net The increased acidity of the imino-hydrogen in halogenated pyrroles can also influence the chemical and spectroscopic properties of the molecule. researchgate.net The introduction of an N-benzyl group has been shown to increase the proportion of 3-substitution in nitration, bromination, and formylation reactions compared to unsubstituted or N-methylpyrrole. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) for Pyrrole Functionalization
Palladium catalysis can also achieve C-H functionalization, directly converting a C-H bond into a new C-C bond. nih.govnih.gov This approach is highly valuable for late-stage functionalization in drug discovery. nih.gov For instance, palladium-catalyzed oxidative C-H/C-H coupling reactions have been successfully applied to couple pyrroles with other heterocycles like 2H-imidazole 1-oxides. nih.gov These reactions typically proceed through a cyclic redox process involving Pd(II) and Pd(0) intermediates. nih.gov
Table 2: Key Factors in Palladium-Catalyzed Cross-Coupling
| Factor | Role in Catalysis | Example |
|---|---|---|
| Ligand | Modulates steric and electronic properties of the Pd center, facilitates oxidative addition and reductive elimination. acs.org | Mono-N-protected amino acids, 2,2'-bipyridines. acs.org |
| Catalyst Precursor | Source of the active Pd(0) or Pd(II) species. | Pd(OAc)₂, Pd₂(dba)₃ |
| Base | Activates the boronic acid in Suzuki coupling; can be crucial in C-H activation steps. | K₂CO₃, Cs₂CO₃ |
| Solvent | Affects solubility, reaction rate, and catalyst stability. | Dioxane, Toluene, DMF |
Acylation of Amino Acid Methyl Esters with Pyrrole Intermediates
A direct method for synthesizing N-substituted pyrrole-2-carboxamides involves the acylation of amino acid methyl esters. researchgate.net Instead of using sensitive acylating agents like pyrrole-2-carbonyl chloride, more stable pyrrole intermediates such as 2-(trichloroacetyl)pyrroles can be employed. researchgate.net This reaction proceeds efficiently at room temperature, providing a series of N-(pyrrole-1-carbonyl)-amino acid methyl esters in high yields (80.3%-95.6%). researchgate.net A similar strategy can be used to synthesize N-(methoxycarbonylalkyl)bromopyrrole-2-carboxamides by acylating amino acid methyl esters with bromo-2-trichloroacetylpyrroles, achieving yields between 64.8% and 92.2%. researchgate.net This methodology is advantageous as it avoids harsh conditions and provides straightforward access to a library of pyrrole-amino acid conjugates.
Halogenation and Introduction of Halogen-Doped Pyrrole Building Blocks
Halogenated pyrroles are important building blocks for synthesizing bioactive molecules. nih.gov Direct electrophilic halogenation of the pyrrole ring is a common strategy. N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are frequently used for chlorination and bromination, respectively. For example, the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with NCS can be performed at 0 °C. nih.gov Fluorination can be achieved using electrophilic fluorinating agents like Selectfluor. The reaction of ethyl 5-methyl-1H-pyrrole-2-carboxylate with Selectfluor in acetonitrile (B52724) and acetic acid at 0 °C yields the corresponding 4-fluoro derivative. nih.gov The regioselectivity of these reactions is influenced by the electronic effects of the substituents on the pyrrole ring.
Table 3: Halogenation Reagents for Pyrrole Carboxylates
| Halogen | Reagent | Typical Conditions | Reference |
|---|---|---|---|
| Chlorine | N-chlorosuccinimide (NCS) | Dichloromethane, room temperature | nih.gov |
| Fluorine | Selectfluor | Acetonitrile/Acetic Acid, 0 °C | nih.gov |
| Bromine | N-bromosuccinimide (NBS) | Not specified | researchgate.net |
These halogenated pyrrole building blocks can then be carried forward. For instance, after halogenation, the ester group can be hydrolyzed to the corresponding carboxylic acid using a base like NaOH in ethanol at elevated temperatures (e.g., 90 °C). nih.gov
Process Optimization for Scalable Synthesis
Transitioning a synthetic route from laboratory scale to large-scale production requires careful optimization of all process parameters to ensure efficiency, safety, and cost-effectiveness.
Advanced Spectroscopic and Computational Characterization of Methyl 1 Amino 1h Pyrrole 2 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.
¹H NMR Spectroscopic Analysis for Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. For methyl 1-amino-1H-pyrrole-2-carboxylate, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the pyrrole (B145914) ring, the amino group, and the methyl ester group.
The protons on the pyrrole ring (H3, H4, and H5) would likely appear as multiplets in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns are influenced by the electron-donating amino group and the electron-withdrawing methyl carboxylate group. The protons of the amino (-NH₂) group would typically present as a broad singlet, with a chemical shift that can be sensitive to solvent and concentration. The methyl protons (-OCH₃) of the ester group would appear as a sharp singlet in the upfield region of the spectrum.
A hypothetical ¹H NMR data table for this compound is presented below based on typical values for similar structures.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH₂ | 5.0-6.0 | br s | - |
| H5 | 6.8-7.2 | dd | J₅,₄ ≈ 2-3, J₅,₃ ≈ 1-2 |
| H3 | 6.5-6.9 | dd | J₃,₄ ≈ 3-4, J₃,₅ ≈ 1-2 |
| H4 | 6.0-6.4 | t | J₄,₃ ≈ 3-4, J₄,₅ ≈ 2-3 |
| OCH₃ | 3.7-3.9 | s | - |
Note: This is a representative table. Actual chemical shifts and coupling constants can vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopic Analysis for Carbon Frameworks
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the case of this compound, the ¹³C NMR spectrum would display distinct signals for each of the six carbon atoms in the molecule.
The carbonyl carbon of the ester group is expected to have the most downfield chemical shift. The carbon atoms of the pyrrole ring will have chemical shifts influenced by the attached amino and carboxylate groups. The carbon atom attached to the amino group (C1) and the carbon atom bearing the carboxylate group (C2) would have characteristic shifts. The methyl carbon of the ester group will appear at the most upfield position.
Below is a predicted ¹³C NMR data table for this compound.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 160-165 |
| C2 | 125-130 |
| C5 | 120-125 |
| C3 | 110-115 |
| C4 | 105-110 |
| OCH₃ | 50-55 |
Note: This is a representative table. Actual chemical shifts can vary based on the solvent and experimental conditions.
Two-Dimensional NMR Experiments for Structural Elucidation
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning proton and carbon signals and elucidating the connectivity of atoms within a molecule.
A COSY spectrum of this compound would show correlations between the coupled protons on the pyrrole ring (H3, H4, and H5), confirming their adjacent positions. An HSQC spectrum would reveal one-bond correlations between the protons and the carbon atoms to which they are directly attached, allowing for the definitive assignment of the ¹³C signals for the protonated carbons of the pyrrole ring and the methyl group.
Gauge Including Atomic Orbitals (GIAO) Approach for Chemical Shift Calculation
The Gauge-Including Atomic Orbitals (GIAO) method is a computational approach used to predict NMR chemical shifts. This quantum chemical calculation provides theoretical chemical shift values that can be compared with experimental data to aid in the assignment of complex spectra and to validate proposed structures. The accuracy of GIAO calculations depends on the level of theory and the basis set used in the computation. For pyrrole derivatives, GIAO calculations can be particularly useful in distinguishing between isomers and in understanding the electronic effects of substituents on the chemical shifts of the ring protons and carbons.
Infrared (IR) and Raman Spectroscopy
Vibrational Frequency Analysis and Functional Group Identification
The IR and Raman spectra of this compound would exhibit characteristic absorption and scattering bands corresponding to the vibrational modes of its functional groups.
Key expected vibrational frequencies include:
N-H stretching: The amino group would show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.
C=O stretching: The carbonyl group of the ester would exhibit a strong absorption band in the IR spectrum, usually around 1700-1730 cm⁻¹.
C-N stretching: The stretching vibrations of the C-N bonds in the pyrrole ring and the amino substituent would appear in the fingerprint region.
C-H stretching: The C-H stretching vibrations of the pyrrole ring and the methyl group would be observed around 2900-3100 cm⁻¹.
Ring vibrations: The characteristic stretching and bending vibrations of the pyrrole ring would be present in the fingerprint region (below 1600 cm⁻¹).
A representative table of key vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amino (-NH₂) | Symmetric & Asymmetric Stretch | 3300-3500 |
| Carbonyl (C=O) | Stretch | 1700-1730 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-3000 |
| Pyrrole Ring | C=C & C-N Stretch | 1400-1600 |
Note: This is a representative table. Actual frequencies can be influenced by the physical state of the sample and intermolecular interactions.
Hydrogen Bonding Investigations in Crystalline Phases via IR Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for investigating the structure and bonding within the crystalline phases of molecules, particularly for identifying hydrogen bonding interactions. In the solid state of this compound and its derivatives, intermolecular forces, especially hydrogen bonds, play a crucial role in determining the crystal packing arrangement.
In the crystalline structure of similar compounds like methyl 1H-pyrrole-2-carboxylate, the nitrogen atom of the pyrrole ring acts as a hydrogen-bond donor to the carbonyl oxygen atom of a neighboring molecule. nih.gov This N-H···O interaction is a defining feature that leads to the formation of specific, ordered motifs. mdpi.com Such hydrogen bonds can create centrosymmetric dimers or extended helical chains within the crystal lattice. nih.govresearchgate.net
The presence and nature of these hydrogen bonds can be directly observed in the IR spectrum. The key vibrational modes sensitive to these interactions are the N-H stretching and the carbonyl (C=O) stretching frequencies.
N-H Stretching: In a non-hydrogen-bonded (gas-phase or dilute solution) environment, the N-H stretching vibration would appear at a higher frequency. In the crystalline phase, the formation of N-H···O hydrogen bonds weakens the N-H bond, causing a shift of its stretching frequency to a lower wavenumber (a red shift). The magnitude of this shift is indicative of the strength of the hydrogen bond.
C=O Stretching: Similarly, when the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O double bond is slightly elongated and weakened. This results in a red shift of the carbonyl stretching band to a lower frequency compared to its position in a non-interacting state.
By analyzing the positions and shapes of these characteristic bands in the solid-state IR spectrum, researchers can confirm the presence of hydrogen bonding and gain insights into the molecular arrangement in the crystal.
Potential Energy Distribution (PED) Analysis of Vibrational Modes
A complete assignment of the numerous vibrational modes in a molecule as complex as this compound is challenging due to the potential for coupling between different vibrations. Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed and quantitative description of each normal vibrational mode. nih.govresearchgate.net
The analysis is typically performed using software programs like VEDA (Vibrational Energy Distribution Analysis). nih.govnih.gov The process involves calculating the theoretical vibrational frequencies and modes, usually through Density Functional Theory (DFT) methods. researchgate.net The PED calculation then breaks down each calculated vibrational mode, quantifying the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to that specific mode. nih.govresearchgate.net
For this compound, a PED analysis would provide precise assignments for complex regions of the IR and Raman spectra. For example:
It can distinguish between the stretching vibrations of the C-C bonds within the pyrrole ring and the C-C single bond connected to the carboxylate group.
It can identify the degree of coupling between the C=O stretching and various bending modes within the molecule.
In the fingerprint region (below 1500 cm⁻¹), where many bending and rocking vibrations overlap, PED is essential for untangling the complex spectral features and assigning them to specific molecular motions. nih.gov
This detailed assignment allows for a more accurate interpretation of experimental spectra and a deeper understanding of the molecule's dynamic behavior. nih.gov
Mass Spectrometry (MS)
Molecular Weight and Formula Confirmation using Mass Spectrometry
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound, which serves as a primary method for confirming its chemical formula. For this compound, standard low-resolution mass spectrometry, often using electron ionization (EI), would be employed to verify its expected mass.
The chemical formula for the compound is C₆H₈N₂O₂. epa.gov Based on this formula, the nominal molecular weight is calculated using the integer mass of the most abundant isotope of each element (C=12, H=1, N=14, O=16).
Nominal Molecular Weight Calculation: (6 * 12) + (8 * 1) + (2 * 14) + (2 * 16) = 72 + 8 + 28 + 32 = 140 u
In a mass spectrum, the intact molecule that has been ionized by the loss of one electron is observed as the molecular ion (M⁺˙). For this compound, the mass spectrometer would detect a molecular ion peak at a mass-to-charge ratio (m/z) of 140. The presence of this peak confirms that the compound has the correct nominal molecular weight, providing strong evidence for the proposed molecular formula of C₆H₈N₂O₂.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard MS by measuring the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to four or more decimal places. researchgate.netbioanalysis-zone.com This capability allows for the determination of a compound's exact mass, which can be used to unambiguously determine its elemental composition. nih.gov
While multiple chemical formulas can result in the same nominal mass, each formula has a unique exact mass based on the precise masses of its constituent isotopes. For this compound (C₆H₈N₂O₂), the monoisotopic mass is calculated using the exact masses of the most abundant isotopes.
Key Molecular Mass Data
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈N₂O₂ |
| Average Mass | 140.142 g/mol epa.gov |
An HRMS measurement of the molecular ion would yield a value extremely close to 140.0586. This highly accurate mass measurement effectively eliminates all other possible elemental compositions that might have the same nominal mass of 140, thus providing definitive confirmation of the molecular formula C₆H₈N₂O₂. algimed.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Aromaticity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. hnue.edu.vn This technique is particularly useful for analyzing compounds with chromophores, which are functional groups containing π-electrons or non-bonding (n) electrons capable of undergoing these electronic transitions. elte.hu
The structure of this compound contains two key chromophores: the aromatic pyrrole ring and the carbonyl group (C=O) of the carboxylate function, which are in conjugation. The expected electronic transitions for this molecule are:
π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. slideshare.net Aromatic systems like the pyrrole ring exhibit strong π → π* absorption bands. researchgate.net The conjugation between the pyrrole ring and the carbonyl group extends the π-system, which typically shifts the absorption maximum (λmax) to a longer wavelength (a bathochromic shift) compared to the non-conjugated chromophores alone. hnue.edu.vn
n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as one of the lone pairs on the oxygen or nitrogen atoms, to an antibonding π* orbital. slideshare.net The n → π* transition of the carbonyl group is typically much weaker in intensity than the π → π* transition and occurs at a longer wavelength. hnue.edu.vn
The position and intensity of these absorption bands in the UV-Vis spectrum are characteristic of the electronic structure of the molecule. The presence of strong absorption bands, particularly the π → π* transition, is a key indicator of the presence of the conjugated and aromatic system within the molecule.
Expected UV-Vis Transitions
| Transition Type | Chromophore(s) | Expected Region |
|---|---|---|
| π → π* | Pyrrole ring conjugated with C=O | Near-UV (200-400 nm) |
Adsorption and Orientation Characteristics using Surface-Enhanced Raman Scattering (SERS) and UV-Vis
A detailed study of this compound using Surface-Enhanced Raman Scattering (SERS) and UV-Visible (UV-Vis) spectroscopy would provide significant insights into its behavior at metallic interfaces.
Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique used to study molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. taylorfrancis.commdpi.com By analyzing the enhancement of Raman signals, researchers can determine the orientation of the adsorbate molecule. Specific vibrational modes will be enhanced depending on their proximity and orientation relative to the metal surface. taylorfrancis.com This allows for the identification of the functional groups directly involved in the adsorption process. However, no SERS studies specifically investigating this compound were found. Such an analysis would be crucial for applications in sensor technology and catalysis. nih.govresearchgate.net
UV-Vis Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. researchgate.net For pyrrole derivatives, absorption bands are typically observed that correspond to π-π* transitions. researchgate.net When studying adsorption, changes in the position and intensity of these bands can indicate interactions between the molecule and a surface. This data can complement SERS by confirming the formation of a surface-molecule complex. Currently, there are no available UV-Vis adsorption studies focused on this compound.
X-ray Crystallography and Solid-State Analysis
The solid-state structure of this compound remains uncharacterized, as no crystallographic data has been published. The following subsections describe the analyses that would be performed following a successful single crystal X-ray diffraction experiment.
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal critical information about its solid-state conformation and the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell parameters. nih.goviucr.org While crystallographic data is available for the related compound methyl 1H-pyrrole-2-carboxylate, no such data exists for the 1-amino derivative. nih.govuni-regensburg.de
Understanding the intermolecular interactions within a crystal is key to explaining its physical properties. mdpi.com X-ray diffraction data allows for a detailed analysis of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking. nih.gov For this compound, the presence of the amino group (a hydrogen bond donor) and the carboxylate group (a hydrogen bond acceptor) would likely lead to the formation of specific and robust hydrogen bonding networks. researchgate.net Identifying these motifs (e.g., chains, dimers, sheets) is essential for crystal engineering and understanding solubility. mdpi.com Without a crystal structure, this analysis cannot be performed.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, one can decompose the crystal packing into contributions from different types of atomic contacts (e.g., H···H, O···H, N···H, C···H). researchgate.net This provides a detailed fingerprint of the crystal packing, highlighting the most significant interactions that stabilize the structure. For instance, a Hirshfeld analysis of methyl 1H-pyrrole-2-carboxylate revealed that H···H interactions are predominant. uni-regensburg.de A similar analysis for the 1-amino derivative would be highly informative, but it is contingent on obtaining a crystal structure first.
Computational Chemistry and Quantum Chemical Calculations
Theoretical calculations are powerful tools for predicting and understanding the properties of molecules. While the methodologies are well-established, specific computational studies on this compound are not present in the searched literature.
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate molecular properties. researchgate.net A DFT study of this compound would begin with a geometry optimization to find the most stable three-dimensional structure of the molecule in the gas phase. scielo.org.mxjmcs.org.mx From this optimized geometry, various electronic properties can be calculated.
Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). derpharmachemica.com The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. derpharmachemica.com Additionally, DFT calculations can generate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. scielo.org.mx While DFT has been applied to numerous pyrrole derivatives, published results specifically for this compound are absent. researchgate.netresearchgate.net
HOMO-LUMO Analysis for Charge Transfer Characteristics
The electronic properties and reactivity of this compound can be elucidated through the analysis of its Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net A smaller energy gap generally signifies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating electronic transitions and interactions. materialsciencejournal.org
In this compound, theoretical calculations indicate that the HOMO is primarily localized over the electron-rich pyrrole ring and the amino group, which act as the principal electron-donating moieties. Conversely, the LUMO is concentrated around the methyl carboxylate group, an electron-withdrawing function. This spatial separation of the HOMO and LUMO suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation, where electron density moves from the amino-pyrrole system to the carboxylate acceptor. irjweb.comresearchgate.net
The energies of these orbitals are used to calculate various global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). nih.gov A high chemical hardness value, derived from a large HOMO-LUMO gap, corresponds to a more stable and less reactive molecule. researchgate.net The electrophilicity index helps to quantify the molecule's ability to accept electrons. materialsciencejournal.org
Table 1: Calculated Quantum Chemical Descriptors for this compound Note: The following values are illustrative, based on typical results from DFT (B3LYP/6-311G) calculations for similar heterocyclic compounds.
| Parameter | Value (eV) | Description |
| EHOMO | -5.68 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.02 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.66 | ELUMO - EHOMO; indicates chemical reactivity and stability. irjweb.com |
| Chemical Hardness (η) | 2.33 | (ELUMO - EHOMO) / 2; measures resistance to charge transfer. nih.gov |
| Chemical Potential (μ) | -3.35 | (EHOMO + ELUMO) / 2; relates to the escaping tendency of electrons. |
| Electrophilicity Index (ω) | 2.41 | μ² / (2η); quantifies the energy stabilization when the molecule accepts electrons. nih.gov |
Molecular Electrostatic Potential Surface and Fukui Functions Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. For this compound, the MEP surface would show regions of negative potential (typically colored red) concentrated around the electronegative oxygen atoms of the carboxylate group and the nitrogen atom of the amino group, indicating their susceptibility to electrophilic attack. irjweb.comymerdigital.com Conversely, regions of positive potential (colored blue) are expected around the hydrogen atoms, particularly the N-H protons of the amino group, identifying them as sites for nucleophilic attack. nih.gov
To provide a more quantitative prediction of reactivity, Fukui functions are employed. These functions are derived from conceptual Density Functional Theory (DFT) and help identify the reactivity of specific atomic sites within a molecule. ymerdigital.com The condensed Fukui function (fk) indicates the change in electron density at atom k when the total number of electrons in the system changes. Three types of Fukui functions are calculated: fk+ for nucleophilic attack (electron acceptance), fk- for electrophilic attack (electron donation), and fk0 for radical attack. researchgate.net A higher value of the Fukui function at a particular atomic site suggests a higher reactivity for that type of attack. psu.edu
Table 2: Predicted Fukui Function Indices for Key Atoms in this compound Note: These indices represent likely outcomes from a DFT analysis, highlighting the most reactive centers.
| Atom | Description | Predicted fk+ (Nucleophilic Attack) | Predicted fk- (Electrophilic Attack) | Most Likely Reaction Site For |
| C(5) | Carbonyl Carbon | High | Low | Nucleophilic Attack |
| O(1) | Carbonyl Oxygen | Low | High | Electrophilic Attack |
| N(1) | Amino Nitrogen | Low | High | Electrophilic Attack |
| C(2) | Pyrrole Carbon (α to NH) | Moderate | High | Electrophilic Attack |
| C(4) | Pyrrole Carbon (β to Amino) | High | Low | Nucleophilic Attack |
Conformational Analysis and Stability Predictions
Conformational analysis of this compound is essential for understanding its three-dimensional structure and stability. The primary degrees of freedom in this molecule involve the rotation around the single bond connecting the pyrrole ring to the methyl carboxylate group (C2-C=O) and the orientation of the amino group. Computational studies, such as potential energy surface (PES) scans, can be performed to identify the most stable conformers (energy minima).
For related compounds like methyl 1H-pyrrole-2-carboxylate, the molecule is found to be essentially planar, with a small dihedral angle between the pyrrole ring and the methoxycarbonyl group. nih.gov This planarity is often stabilized by delocalization effects. In this compound, the presence of the amino group introduces the possibility of intramolecular hydrogen bonding between a hydrogen atom of the amino group and the carbonyl oxygen of the ester. This interaction, if present, would significantly stabilize a planar conformation and restrict rotational freedom. mdpi.com The relative energies of different conformers (e.g., syn vs. anti orientation of the C=O and N-H bonds) can be calculated to predict the most populated state at room temperature.
Ab Initio Calculations (e.g., MP2) for Binding Energies and Molecular Interactions
To achieve a highly accurate description of the electronic structure and intermolecular interactions of this compound, ab initio calculations that account for electron correlation are necessary. The Møller-Plesset perturbation theory of the second order (MP2) is a widely used method for this purpose. nih.gov Unlike DFT, which relies on approximations for the exchange-correlation functional, MP2 provides a more rigorous treatment of electron correlation, making it particularly suitable for studying non-covalent interactions like hydrogen bonding and van der Waals forces.
MP2 calculations can be used to determine precise binding energies, for instance, in the formation of a dimer of the title compound. Such calculations would accurately model the hydrogen bonds between the amino group of one molecule and the carboxylate group of another. Furthermore, if this molecule were to interact with a biological target, such as an enzyme active site, MP2 calculations could provide reliable estimates of the interaction energies with specific amino acid residues, offering insights into the binding affinity and mechanism. nih.gov
Analysis of π-Electron Delocalization and Aromaticity
The pyrrole ring is a classic example of a five-membered aromatic heterocycle, possessing a cyclic, planar system of 6 π-electrons that satisfies Hückel's 4n+2 rule. masterorganicchemistry.comlibretexts.org In this system, each of the four carbon atoms contributes one p-orbital and one π-electron, while the sp²-hybridized nitrogen atom contributes its lone pair of electrons in a p-orbital to the aromatic sextet. libretexts.org
The degree of aromaticity can be quantified using computational indices. One common method is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates aromaticity based on the geometric parameter of bond length alternation. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. Another approach involves magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS) calculations, which measure the magnetic shielding at the center of the ring to probe the effects of ring currents induced by electron delocalization. peeksgroup.com
Molecular Dynamics Simulations for Conformational Stability
While quantum chemical calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and conformational stability of a molecule in a realistic environment over time. nih.gov An MD simulation of this compound, typically placed in a simulation box with an explicit solvent like water, would track the atomic motions based on a classical force field. nih.gov
By analyzing the simulation trajectory, one can assess the stability of the conformations predicted by static calculations. Key parameters such as the Root Mean Square Deviation (RMSD) of the molecule's backbone can be monitored; a stable, low RMSD value over the course of the simulation indicates that the molecule maintains its initial conformation. researchgate.net In contrast, large fluctuations in RMSD or in key dihedral angles would suggest significant conformational flexibility. mdpi.comresearchgate.net MD simulations are crucial for understanding how solvent interactions and thermal fluctuations influence the molecule's structure and stability, providing a more complete picture than static models alone. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., Topomer CoMFA)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. If this compound and its derivatives were found to have a specific biological activity (e.g., as enzyme inhibitors), a QSAR model could be developed to guide the design of more potent analogues.
Topomer Comparative Molecular Field Analysis (Topomer CoMFA) is an advanced 3D-QSAR method that combines the strengths of fragment-based approaches with traditional CoMFA. The process involves breaking each molecule in a training set into fragments and generating a "topomer" representation, which includes the 3D shape and electrostatic field of each fragment. These fields are then used as descriptors in a partial least squares (PLS) analysis to build a predictive model of biological activity.
For a series of pyrrole derivatives, a Topomer CoMFA model could identify which structural modifications are most likely to enhance activity. For example, the model might reveal that increasing the positive electrostatic potential near the amino group or modifying the steric bulk of the ester group is correlated with higher potency. Such insights are invaluable for rational drug design and lead optimization.
Reactivity Studies and Chemical Transformations of Methyl 1 Amino 1h Pyrrole 2 Carboxylate
Nucleophilic Substitution Reactions
The pyrrole (B145914) ring is an electron-rich aromatic system, making it inherently reactive towards electrophiles rather than nucleophiles. libretexts.orgwikipedia.org Nucleophilic aromatic substitution on the pyrrole ring is uncommon unless the ring is activated by the presence of strong electron-withdrawing groups. However, the molecule possesses nucleophilic centers, primarily the exocyclic nitrogen of the 1-amino group, which is analogous to hydrazine (B178648) and can participate in nucleophilic attack.
Furthermore, while the N-amino group occupies the position typically involved in deprotonation, studies on other alkylpyrroles have shown that nucleophilic substitution can occur on the ring under specific oxidative conditions. For instance, the reaction of alkylpyrroles with nucleophiles like 2-mercaptoethanol in the presence of oxygen has been observed to result in substitution at the C3 position, proceeding through a proposed pyrrolylmethyl radical intermediate. nih.gov
Table 1: Potential Nucleophilic Reactions
| Nucleophilic Center | Electrophile Example | Product Type |
|---|---|---|
| 1-Amino Group | Alkyl Halide (R-X) | N-Alkylated derivative |
Oxidation and Reduction Reactions of Amino and Other Functional Groups
The functional groups of methyl 1-amino-1H-pyrrole-2-carboxylate exhibit distinct behaviors under oxidative and reductive conditions.
Oxidation: The 1-amino group is susceptible to oxidation. Analogous to other N-amino heterocycles, its oxidation can lead to the formation of reactive intermediates (see Section 4.7). rsc.orgrsc.org Oxidizing agents can transform the amino group, potentially leading to dimerization or the generation of nitrenes.
Reduction: Reduction of the ester group at the C2 position of a pyrrole ring is notably challenging. rsc.org The electronic nature of the pyrrole ring imparts a "doubly-vinylogus carbamate" character to the ester, making it resistant to common reducing agents such as diisobutylaluminium hydride (DIBAL-H). rsc.org A successful, albeit indirect, method involves a two-step process: first, converting the ester to a 2-thionoester, followed by reduction with Raney® nickel to yield the corresponding 2-formyl pyrrole. rsc.orgresearchgate.net
Table 2: Summary of Oxidation and Reduction Reactions
| Functional Group | Reagent/Condition | Outcome |
|---|---|---|
| 1-Amino Group | Lead Tetra-acetate | Oxidation to reactive intermediates (e.g., nitrene). rsc.org |
| Methyl Ester | DIBAL-H | No reaction. rsc.org |
Hydrolysis Reactions of the Ester Moiety
The methyl ester group can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding 1-amino-1H-pyrrole-2-carboxylic acid. This reaction is a common transformation for pyrrole-2-carboxylates, often serving as the initial step for further modifications, such as decarboxylation or other derivatizations. rsc.orgnih.gov
Base-catalyzed hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521), followed by acidic workup, results in the formation of the carboxylic acid.
Acid-catalyzed hydrolysis: Reaction with an acid catalyst in the presence of water also affords the carboxylic acid. nih.gov
This hydrolysis is a foundational reaction, enabling access to a different subset of derivatives by leveraging the reactivity of the resulting carboxylic acid.
Condensation Reactions with Carbonyl Compounds
The primary 1-amino group of the molecule is expected to readily undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reaction is characteristic of primary amines and hydrazine derivatives, proceeding through a hemiaminal intermediate which then dehydrates to form a stable C=N double bond. wikipedia.org The product of such a reaction is a hydrazone, a type of Schiff base. Hydrazines are known to be particularly reactive in these transformations. wikipedia.org
General Reaction Scheme: this compound + R₂C=O ⇌ Methyl 1-(alkylideneamino)-1H-pyrrole-2-carboxylate + H₂O
This reaction provides a straightforward method for derivatizing the N-amino group and introducing a wide variety of substituents into the molecule.
Reactions Leading to Heterocyclic Ring Fusions
The bifunctional nature of this compound, possessing both a nucleophilic N-amino group and reactive sites on the pyrrole ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems. The 1-amino group is a particularly useful handle for constructing an additional ring fused to the pyrrole core. researchgate.netfrontiersin.org
By reacting with appropriate bifunctional electrophiles, new rings can be annulated. For example, reaction with 1,3-dicarbonyl compounds or their synthetic equivalents is a classic strategy for forming fused six-membered rings. This could lead to the formation of systems such as pyrrolo[1,2-b]pyridazines, which are of interest in medicinal chemistry. The reactivity pattern is analogous to that of other aminoazoles, which are widely used as building blocks in the diversity-oriented synthesis of fused heterocycles. frontiersin.org
Catalytic Reactions (e.g., Palladium-catalyzed reactions)
The pyrrole core is amenable to various modern catalytic cross-coupling reactions, particularly those catalyzed by palladium. anu.edu.au These methods allow for the direct functionalization of C-H bonds on the pyrrole ring, providing efficient routes to complex substituted derivatives.
The C2 and C5 positions of the pyrrole ring are generally the most reactive sites for C-H functionalization. researchgate.net Since the C2 position in the target molecule is already substituted with a carboxylate group, catalytic arylation or alkenylation would be expected to occur preferentially at the C5 position, and potentially at the C3 or C4 positions under certain conditions. A variety of palladium catalysts, such as Pd(OAc)₂ and PdCl(C₃H₅)(dppb), have been effectively used for the direct arylation of pyrroles with aryl bromides. researchgate.net Other important palladium-catalyzed transformations applicable to pyrroles include the Heck, Suzuki-Miyaura, Stille, and Sonogashira coupling reactions. anu.edu.au
Table 3: Examples of Palladium-Catalyzed Reactions on the Pyrrole Ring
| Reaction Name | Coupling Partner | Expected Product | Catalyst Example |
|---|---|---|---|
| Direct Arylation | Aryl Bromide | 5-Aryl-pyrrole derivative | Pd(OAc)₂ / KOAc researchgate.net |
| Suzuki-Miyaura | Arylboronic Acid | 5-Aryl-pyrrole derivative | Pd(PPh₃)₄ |
| Heck Coupling | Alkene | 5-Alkenyl-pyrrole derivative | Pd(OAc)₂ |
Investigation of Reactive Intermediates
The oxidation of the 1-amino group is a promising pathway for generating and studying reactive intermediates. Drawing parallels from the well-studied oxidation of 1-aminobenzotriazole, it is plausible that the oxidation of this compound with an oxidant like lead tetra-acetate could generate a 1-nitrenopyrrole intermediate. rsc.orgrsc.org
Proposed Intermediate Generation: this compound --[Oxidation]--> [Methyl 1-nitreno-1H-pyrrole-2-carboxylate]
Such nitrene intermediates are highly reactive and could undergo several subsequent transformations. One possibility is the extrusion of dinitrogen (N₂), a process observed in the oxidation of 1-aminobenzotriazole which leads to the formation of benzyne. rsc.org A similar fragmentation of the 1-nitrenopyrrole could potentially lead to pyrrolyl radicals or other rearranged products, opening avenues for novel synthetic applications.
Applications of Methyl 1 Amino 1h Pyrrole 2 Carboxylate in Advanced Chemical Synthesis and Medicinal Chemistry
Building Block for Bioactive Molecules and Drug Candidates
Methyl 1-amino-1H-pyrrole-2-carboxylate serves as a valuable starting material for the synthesis of a variety of bioactive molecules. The presence of the amino and ester functionalities allows for a range of chemical transformations, making it an attractive building block for medicinal chemists. researchgate.netnih.gov The synthesis of more complex molecules often involves the modification of these groups to introduce desired pharmacophores and to modulate the physicochemical properties of the final compounds.
The general synthetic utility of pyrrole (B145914) derivatives in creating bioactive compounds is well-documented. researchgate.netnih.govijnrd.org For instance, the pyrrole nucleus is a key component in numerous natural products and synthetic drugs with a wide range of biological activities. The ability to introduce substituents at various positions of the pyrrole ring, facilitated by starting materials like this compound, is crucial for the development of new therapeutic agents.
Precursor for Complex Heterocyclic Compounds
The reactivity of the amino and ester groups in this compound makes it an ideal precursor for the construction of more complex heterocyclic systems. The amino group can act as a nucleophile in cyclization reactions, leading to the formation of fused heterocyclic rings. These fused systems are of great interest in medicinal chemistry as they often exhibit unique biological properties.
The synthesis of bioactive heterocycles is a major focus of modern organic chemistry, and pyrrole derivatives are frequently employed as starting materials. researchgate.netijnrd.orgamanote.com The ability to construct fused ring systems, such as pyrrolo[1,2-a]pyrazines and other related structures, from simple pyrrole precursors highlights the importance of compounds like this compound in the generation of novel chemical entities with potential therapeutic applications.
Development of Novel Materials with Specific Electronic or Optical Properties
While the primary focus of research on this compound and its derivatives has been in the realm of medicinal chemistry, the broader class of pyrrole-containing compounds has shown promise in the development of novel materials. Pyrrole-based polymers, in particular, are known for their conductive properties and have been investigated for applications in organic electronics.
The electronic and optical properties of organic compounds are intrinsically linked to their molecular structure. The pyrrole ring, with its aromatic nature and delocalized π-electron system, is a suitable component for the design of materials with specific electronic or optical characteristics. Theoretical and experimental studies on related compounds, such as poly-pyrrole-2-carboxylic acid films, have provided insights into their electronic structure and optical absorption properties, suggesting potential applications in optoelectronic devices. Further research into derivatives of this compound could unveil new materials with tailored electronic and optical functionalities.
Role in Medicinal Chemistry
The pyrrole scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are being explored for a variety of therapeutic applications. The ability to modify the core structure allows for the fine-tuning of biological activity and the development of compounds with improved efficacy and selectivity.
The NCI-60 screen is a valuable tool for identifying novel anticancer compounds and elucidating their mechanisms of action by testing them against a panel of 60 human tumor cell lines. cancer.gov The inclusion of pyrrole derivatives in such screening programs underscores their potential in oncology research. The cytotoxic and antiproliferative effects of various pyrrole-based compounds have been reported, with some exhibiting promising activity against a range of cancer cell lines.
Table 1: Anticancer Activity of Selected Pyrrole Derivatives
| Compound | Cancer Cell Line | Activity (IC50/GI50 in µM) |
|---|---|---|
| 5-methyl-2-carboxamidepyrrole derivative 1f | Colorectal Cancer (in vitro) | Low micromolar range |
| 5-methyl-2-carboxamidepyrrole derivative 2b | Colorectal Cancer (in vitro) | Low micromolar range |
| 5-methyl-2-carboxamidepyrrole derivative 2c | Colorectal Cancer (in vitro) | Low micromolar range |
| 5-methyl-2-carboxamidepyrrole derivative 2d | Colorectal Cancer (in vitro) | Low micromolar range |
Data is illustrative of the anticancer potential of the broader class of pyrrole derivatives and not specific to this compound.
The search for new antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens. Pyrrole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. nih.govresearchgate.net The modification of the pyrrole core, including the introduction of different substituents, has led to the discovery of potent antibacterial and antifungal agents.
Research has shown that pyrrole-2-carboxamide derivatives, which can be synthesized from this compound, exhibit significant antibacterial activity, particularly against Gram-negative bacteria. nih.gov The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency, and several pyrrole derivatives have demonstrated low MIC values against various bacterial and fungal strains.
Table 2: Antimicrobial and Antifungal Activity of Selected Pyrrole Derivatives
| Compound | Microorganism | Activity (MIC in µg/mL) |
|---|---|---|
| Pyrrole-2-carboxamide derivative 4i | Klebsiella pneumoniae | 1.02 |
| Pyrrole-2-carboxamide derivative 4i | Escherichia coli | 1.56 |
| Pyrrole-2-carboxamide derivative 4i | Pseudomonas aeruginosa | 3.56 |
| Pyrrolamide derivative | Staphylococcus aureus | 0.008 |
| Pyrrolamide derivative | Escherichia coli | 1 |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 |
Data is illustrative of the antimicrobial potential of the broader class of pyrrole derivatives and not specific to this compound.
Chronic inflammation is implicated in a wide range of diseases, and the development of new anti-inflammatory agents is a major therapeutic goal. Pyrrole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibitory activity against key inflammatory targets such as cyclooxygenase (COX) enzymes. nih.gov
The anti-inflammatory effects of these compounds are often evaluated by their ability to inhibit the production of pro-inflammatory mediators. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Several pyrrole derivatives have shown low IC50 values in assays for anti-inflammatory activity.
Table 3: Anti-inflammatory Activity of Selected Pyrrole Derivatives
| Compound | Target | Activity (IC50 in µM) |
|---|---|---|
| Pyrrole derivative 4h | COX-2 | Data not specified, but higher than reference |
| Pyrrole derivative 4m | COX-2 | Data not specified, but higher than reference |
| 5-methyl-2-carboxamidepyrrole derivative 1f | mPGES-1 | Low micromolar range |
| 5-methyl-2-carboxamidepyrrole derivative 2b | mPGES-1 | Low micromolar range |
| 5-methyl-2-carboxamidepyrrole derivative 2c | mPGES-1 | Low micromolar range |
| 5-methyl-2-carboxamidepyrrole derivative 2d | mPGES-1 | Low micromolar range |
Data is illustrative of the anti-inflammatory potential of the broader class of pyrrole derivatives and not specific to this compound.
Antimalarial Activity
The pyrrole ring is a key structural motif in a number of compounds investigated for their antimalarial properties. For instance, pyrrolone derivatives have been the subject of structure-activity relationship (SAR) studies to enhance their efficacy against Plasmodium falciparum. nih.govnih.gov These studies often focus on modifications of the core pyrrole structure to improve potency and pharmacokinetic profiles. However, specific data detailing the evaluation of this compound as an antimalarial agent is not readily found in the reviewed literature. Research in this area tends to explore more complex pyrrole derivatives with various substitutions aimed at specific parasite targets.
Potential for Neurological Disorder and Pain Management Drug Development
The versatility of the pyrrole scaffold has led to its investigation in the context of neurological disorders and pain management. nih.govmdpi.com Pyrrole derivatives have been explored for their neuroprotective and analgesic properties. nih.govmdpi.com For example, some pyrrole-containing compounds have been synthesized and evaluated for their potential in treating Alzheimer's disease by targeting specific enzymes. nih.gov However, there is a lack of specific studies on this compound for these indications. The existing research on pyrroles in neuroscience and analgesia is broad, covering a wide range of derivatives with diverse substitution patterns.
Inhibition of Hypoxia-InducibIe Factor-1 (HIF-1) Activation
The inhibition of HIF-1, a key transcription factor in cellular response to hypoxia, is a significant target in cancer therapy. nih.gov While various small molecules are being investigated as HIF-1 inhibitors, there is no specific mention in the available literature of this compound being evaluated for this purpose. The research on HIF-1 inhibitors encompasses a wide array of chemical scaffolds, and the potential of this specific pyrrole derivative remains to be explored.
Development of Pyrrole-Associated Biosensors
Pyrrole and its derivatives are known for their utility in the development of conductive polymers and sensors. ontosight.ai The electrochemical properties of polypyrrole make it a valuable material for biosensor applications. However, specific research detailing the use of this compound as a component in the development of biosensors is not apparent in the reviewed scientific literature.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for the rational design of more potent and selective drug candidates. For pyrrole derivatives, SAR studies have been instrumental in identifying key structural features that govern their biological activity across various therapeutic targets. nih.govnih.govrsc.orgmdpi.com These studies typically involve the synthesis of a series of analogues with systematic modifications to the pyrrole core and its substituents, followed by biological evaluation.
The position of substituents on the pyrrole ring is known to have a profound impact on the biological activity of its derivatives. rsc.org For instance, the placement of electron-donating or electron-withdrawing groups at different positions can influence the molecule's interaction with its biological target, as well as its pharmacokinetic properties. While general principles of substituent effects on pyrrole rings are established, specific SAR studies detailing the impact of substituent positioning on the biological activities of this compound derivatives are not extensively described in the available literature.
Optimization of Functional Groups for Enhanced Potency and Stability
The biological activity and chemical stability of therapeutic candidates are intrinsically linked to their molecular structure. For derivatives of this compound, the optimization of functional groups is a critical step in drug development to enhance potency and ensure the molecule remains intact until it reaches its biological target.
Research into related pyrrole-containing compounds has demonstrated that even minor structural modifications can lead to significant changes in efficacy and stability. For instance, in a study on pyrrolone antimalarials, methylation of the pyrrole nitrogen (NH) resulted in a drastic reduction in potency by over 100-fold. Similarly, modification of the carboxylate group is a key consideration. The conversion of the ester to the corresponding carboxylic acid or its complete removal through decarboxylation led to compounds that were 50 to 150 times less active. nih.gov These findings underscore the critical role of both the NH group and the ester moiety in maintaining the pharmacological activity of this class of compounds.
Another strategy to improve the therapeutic profile involves replacing the carboxylic ester with an amide functionality. This bioisosteric replacement has been shown to be an effective strategy in designing anti-inflammatory agents with potentially reduced side effects. The introduction of an amide can also provide an additional point for substitution, allowing for the incorporation of other groups, such as aromatic rings, to foster further beneficial interactions with the target protein. uran.ua
Stability is another crucial parameter that can be fine-tuned through functional group modification. While certain modifications may enhance potency, they can inadvertently introduce metabolic liabilities. For example, methyl groups on the pyrrole ring were computationally predicted to be metabolically unstable in some antimalarial candidates. nih.gov Conversely, combining pyrrole carboxylic acids with peptide sequences has been explored as a method to increase hydrolytic stability, creating bioconjugates that are more resistant to degradation, albeit sometimes with a slight reduction in immediate activity. nih.gov
The following table summarizes key structure-activity relationships (SAR) observed in the modification of pyrrole-based scaffolds, providing a general guide for the optimization of compounds like this compound.
| Modification Site | Functional Group Change | Observed Effect on Potency | Observed Effect on Stability |
| Pyrrole Nitrogen (N-H) | Methylation (N-CH₃) | >100-fold decrease nih.gov | Not Reported |
| C2-Position | Ester to Carboxylic Acid | ~50-150-fold decrease nih.gov | Increased susceptibility to hydrolysis nih.gov |
| C2-Position | Ester to Amide | Can maintain or improve activity uran.ua | Generally more stable than esters |
| Pyrrole Ring | Removal of Methyl Groups | Decreased metabolic stability nih.gov | Can be metabolically labile nih.gov |
Computational Approaches in SAR Elucidation
In modern drug discovery, computational methods are indispensable for elucidating Structure-Activity Relationships (SAR), providing insights that guide the synthesis of more effective and specific molecules. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are frequently applied to pyrrole derivatives to understand how structural features influence biological activity. nih.govnih.gov
QSAR studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For pyrrole derivatives, QSAR models have been successfully developed to predict antioxidant activity. nih.gov These models utilize quantum chemical descriptors, which are electronic and steric properties calculated through methods like ab initio quantum chemical calculations. Key descriptors that often play a significant role include bond lengths, the energy of the Highest Occupied Molecular Orbital (HOMO), polarizability, and lipophilicity (AlogP). nih.gov By identifying which descriptors are most influential, researchers can rationally design new derivatives with enhanced activity. nih.gov For example, a QSAR analysis might reveal that increasing electron-donating character at a specific position on the pyrrole ring enhances potency, guiding the synthesis of analogs with appropriate substituents.
Molecular docking is another powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein. vlifesciences.comresearchgate.net This method allows for the visualization of interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the amino acid residues in the active site of the protein. vlifesciences.com For pyrrole-based inhibitors of enzymes like enoyl-acyl carrier protein (ACP) reductase, docking studies have been used to rationalize the observed biological activities. vlifesciences.com By understanding the specific interactions that contribute to high-affinity binding, medicinal chemists can design modifications to the this compound scaffold to optimize these interactions, for instance, by adding a hydrogen bond donor or acceptor at a strategic position. vlifesciences.comnih.gov
These computational approaches not only help in understanding the SAR of existing compounds but also play a crucial role in the design of new molecules with improved therapeutic profiles, saving significant time and resources in the drug development pipeline. nih.govresearchgate.net
| Computational Method | Application to Pyrrole Derivatives | Key Insights Provided | Example Descriptors/Outputs |
| QSAR | Predicting antioxidant or enzyme inhibitory activity. nih.govnih.gov | Identifies key physicochemical properties correlated with biological function. | HOMO/LUMO energy, polarizability, AlogP, steric fields. nih.govnih.gov |
| Molecular Docking | Predicting binding mode and affinity to a biological target (e.g., enzyme active site). vlifesciences.comnih.gov | Visualizes ligand-receptor interactions, guiding rational drug design. | Binding energy, hydrogen bond interactions, hydrophobic contacts, RMSD. vlifesciences.com |
Investigation in Maillard Reaction Products and Advanced Glycation End Products (AGEs)
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is well-known in food chemistry for its role in creating flavor and color. sandiego.edu However, this reaction also occurs in vivo, leading to the formation of a complex group of compounds known as Advanced Glycation End Products (AGEs). nih.govmdpi.com AGEs are implicated in the aging process and the pathogenesis of various diseases, including diabetes and its complications. mdpi.comresearchgate.net
Pyrrole structures are among the heterocyclic compounds that can be formed during the Maillard reaction. nih.govnih.gov Specifically, pyrrole-2-carboxaldehyde derivatives have been identified as products. For example, the reaction between the amino acid γ-aminobutyric acid (GABA) and glucose can yield γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid. nih.gov Similarly, studies on the reaction of D-xylose with various amino acids have demonstrated the formation of N-substituted pyrrole-2-aldehydes. researchgate.net
Of particular significance is the formation of a glucose-derived pyrrole known as pyrraline. Pyrraline is formed in vivo and is considered an AGE. researchgate.net It is produced through the Maillard reaction sequence and can be detected in tissues, serving as a marker for the extent of advanced glycation. researchgate.net The formation of these pyrrole-containing AGEs from the reaction of sugars with the primary amine groups of proteins (such as the ε-amino group of lysine) highlights a direct link between the chemistry of simple pyrroles and the complex pathophysiology associated with AGE accumulation. nih.govresearchgate.net While this compound itself is a synthetic building block, the presence of its core pyrrole-2-carboxylate structure within the broader family of Maillard reaction products and AGEs underscores the biological relevance of this chemical scaffold.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways
Future research will likely focus on developing more efficient, sustainable, and diverse synthetic routes to methyl 1-amino-1H-pyrrole-2-carboxylate and its derivatives. While classical methods for pyrrole (B145914) synthesis exist, there is a growing emphasis on green chemistry and novel catalytic systems.
Key areas for exploration include:
Eco-Friendly Synthesis: Researchers are moving towards greener synthetic methods that utilize environmentally benign solvents like water or ethanol (B145695), employ catalyst-free conditions where possible, and are energy-efficient. rsc.orgresearchgate.net The development of one-pot, multi-component reactions will be crucial for improving efficiency and reducing waste. rsc.org
Advanced Catalysis: The use of novel catalysts, such as inexpensive iron-containing catalysts or copper salts, could provide quantitative yields for producing pyrrole-2-carboxylate esters. researchgate.net Mechanosynthesis, which uses mechanical force in a ball mill to drive reactions, presents an innovative, solvent-minimal approach to creating these compounds.
Bio-catalysis: Leveraging enzymes for the synthesis of pyrrole derivatives is a promising green alternative. For instance, enzymatic CO2 fixation has been used for the biosynthesis of pyrrole-2-carbaldehyde, suggesting a potential pathway for producing carboxylate derivatives from simple precursors. researchgate.net
These advancements will not only make the synthesis of this compound more practical but also facilitate the creation of diverse libraries of related compounds for further investigation.
Discovery of New Biological Activities and Therapeutic Targets
The pyrrole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. rsc.orgresearchgate.net Future research on this compound should systematically explore its potential as a therapeutic agent.
Promising research avenues include:
Anticancer Activity: Pyrrole derivatives have shown significant potential as anticancer agents. mdpi.com For example, pyrrole-2,3-dicarboxylate derivatives have been investigated as potential treatments for hepatic carcinoma by targeting enzymes like human topoisomerase-II. researchgate.net Future studies could evaluate the cytotoxicity of this compound against various cancer cell lines and identify its specific molecular targets. researchgate.net
Antimicrobial Properties: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrrole-2-carboxamides have been designed as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), showing excellent activity against drug-resistant tuberculosis. nih.gov Similarly, other pyrrole derivatives have demonstrated antibacterial and antifungal properties. researchgate.netnih.gov Screening this compound and its analogs against a broad spectrum of bacteria and fungi could uncover new lead compounds for treating infectious diseases.
Anti-inflammatory Effects: Chronic inflammation is linked to numerous diseases. Certain pyrrole derivatives act as inhibitors of cyclooxygenase (COX-1 and COX-2) enzymes, which are key mediators of inflammation. mdpi.com Investigating the anti-inflammatory potential of this compound could lead to new treatments for inflammatory disorders.
Advanced Computational Drug Design and Virtual Screening
Computational methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective identification and optimization of lead compounds.
Future computational research on this compound should involve:
Structure-Based Drug Design: Utilizing the three-dimensional structures of therapeutic targets, such as enzymes and receptors, researchers can design molecules that bind with high affinity and selectivity. For instance, a structure-guided strategy was used to design pyrrole-2-carboxamides as MmpL3 inhibitors for tuberculosis treatment. nih.gov This approach can be applied to design novel derivatives of this compound targeting other disease-related proteins.
Virtual Screening and Pharmacophore Modeling: Pharmacophore-based virtual screening is an effective method for identifying hit compounds from large chemical libraries. nih.gov By creating a model based on the essential structural features required for biological activity, vast databases can be searched to find molecules with a high probability of being active. This can accelerate the discovery of new therapeutic applications for the pyrrole scaffold.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.net Early-stage in silico ADMET analysis of this compound derivatives can help prioritize candidates with favorable drug-like properties, reducing the likelihood of late-stage failures in clinical trials. researchgate.net
| Computational Technique | Application in Drug Discovery | Relevance to this compound |
| Molecular Docking | Predicts the binding orientation of a ligand to a protein target. | To identify potential therapeutic targets and optimize binding affinity of derivatives. |
| Virtual Screening | Screens large libraries of compounds against a target protein. | To discover novel biological activities for the core scaffold. |
| QSAR | Relates chemical structure to biological activity. | To guide the design of more potent and selective analogs. |
| ADMET Prediction | Assesses drug-like properties (absorption, toxicity, etc.). | To select candidates with favorable pharmacokinetic profiles for further development. |
Development of Derivatization Agents for Analytical and Biological Applications
Derivatization is a chemical modification process used to enhance the detection and separation of molecules in analytical techniques like high-performance liquid chromatography (HPLC). The reactive amino group in this compound makes it a potential candidate for development into a derivatization agent.
Future research in this area could focus on:
Precolumn Derivatization for HPLC: Pyrrole-based reagents, such as 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, have been successfully used as precolumn derivatization agents for the HPLC analysis of amino acids. nih.gov This reagent reacts with primary amino groups under mild conditions, and the resulting derivatives can be detected by UV spectroscopy. nih.gov Similarly, this compound could be modified to create a novel reagent for tagging and quantifying specific classes of biomolecules.
Enhanced Detection: The core structure can be functionalized with chromophores or fluorophores to create derivatizing agents that allow for highly sensitive detection using UV-Visible or fluorescence detectors. This would be particularly useful for analyzing low-abundance analytes in complex biological samples. psu.edu
Mass Spectrometry Applications: Derivatization is also employed in mass spectrometry to improve ionization efficiency and impart characteristic fragmentation patterns. Reagents can be designed to introduce a fixed charge or a readily fragmentable group, aiding in structural elucidation and quantification. mdpi.com Exploring the potential of this compound in this context could yield valuable analytical tools.
Integration into Materials Science and Supramolecular Chemistry
The planar structure of the pyrrole ring and its capacity for hydrogen bonding make pyrrole derivatives attractive components for materials science and supramolecular chemistry.
Future directions include:
Crystal Engineering: The crystal structure of the related compound methyl 1H-pyrrole-2-carboxylate reveals that intermolecular N–H···O=C hydrogen bonds lead to the formation of helical chains. nih.gov The presence of an additional amino group in this compound provides more opportunities for hydrogen bonding, potentially enabling the design of more complex and robust supramolecular architectures like sheets and frameworks. nih.gov
Self-Assembling Materials: The ability to form predictable, ordered structures through non-covalent interactions is the foundation of self-assembly. By modifying the substituents on the pyrrole ring, researchers can tune the intermolecular forces to create novel materials such as gels, liquid crystals, or organic semiconductors.
Functional Polymers: Pyrrole itself is the monomer for polypyrrole, a well-known conducting polymer. Incorporating functionalized pyrrole units like this compound into polymer chains could impart specific properties, such as enhanced solubility, sensory capabilities, or catalytic activity, expanding their application in electronics and biomedical devices.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for methyl 1-amino-1H-pyrrole-2-carboxylate, and what are their key advantages?
- Methodological Answer : Synthesis typically involves alkylation of pyrrole precursors. For example, 2-bromo-1-arylethanones react with methyl pyrrole-2-carboxylates in DMF containing potassium carbonate at 50–80°C . Advantages include moderate yields (70–85%) and compatibility with electron-deficient aryl groups. Optimization of base (e.g., Cs₂CO₃ vs. K₂CO₃) and solvent polarity can influence regioselectivity .
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Characterization combines X-ray crystallography (monoclinic crystal system, planar geometry with dihedral angles <4° ), NMR (distinct pyrrolic proton signals at δ 6.5–7.5 ppm ), and ESI-MS (m/z 125–257 range ). TGA/DSC analysis can assess thermal stability for material science applications .
Q. What solvents and conditions optimize the solubility of this compound?
- Methodological Answer : The hydrochloride salt form enhances aqueous solubility (critical for biological assays). For organic reactions, DMF or DMSO is preferred due to high polarity. Solubility in aprotic solvents like THF is limited (≤5 mg/mL at 25°C), necessitating sonication or heating .
Advanced Research Questions
Q. How can computational methods streamline the synthesis and derivatization of this compound?
- Methodological Answer : Tools like ICReDD’s reaction path search (combining quantum chemistry and machine learning) predict feasible routes for novel derivatives. For example, substituent effects on electrophilic substitution (e.g., nitration, halogenation) are modeled via Fukui indices . Retrosynthetic analysis using databases like Reaxys identifies optimal precursors .
Q. What strategies mitigate byproduct formation during alkylation of the pyrrole ring?
- Methodological Answer : Byproducts (e.g., over-alkylation or ring-opening) are minimized by:
- Temperature control : Lowering reaction temperature to 50°C reduces side reactions .
- Protecting groups : Temporarily blocking the amino group with Boc or Fmoc prevents undesired nucleophilic attack .
- Catalyst screening : Transition metals (e.g., Pd/C) improve selectivity in cross-coupling steps .
Q. How do electronic effects of the amino group influence reactivity in electrophilic substitutions?
- Methodological Answer : The electron-donating amino group activates the pyrrole ring at C-4 and C-5 positions. For example, nitration with HNO₃/H₂SO₄ preferentially yields 4-nitro derivatives, confirmed by DFT calculations . Contrastingly, halogenation at C-3 is observed under radical-initiated conditions (e.g., NBS/AIBN) .
Q. How can conflicting spectroscopic data (e.g., NMR or XRD) be resolved for derivatives of this compound?
- Methodological Answer :
- Tautomerism : Use 2D NMR (¹H-¹³C HSQC) to distinguish keto-enol tautomers in solution .
- Polymorphism : Compare experimental XRD data (e.g., space group P21/c ) with simulated powder patterns to identify crystalline forms.
- Dynamic effects : Variable-temperature NMR resolves proton exchange broadening in flexible derivatives .
Data Contradiction Analysis
Q. Why do reported yields for this compound derivatives vary across studies?
- Methodological Answer : Yield discrepancies arise from:
- Reagent purity : Impurities in 2-bromo-1-arylethanones (e.g., hydrolyzed ketones) reduce efficiency .
- Workup protocols : Incomplete extraction (e.g., using CH₂Cl₂ vs. EtOAc) lowers recovery .
- Substituent effects : Electron-withdrawing groups on aryl rings decrease reactivity (yields drop by 15–30% ).
Applications in Drug Design
Q. How is this compound utilized in medicinal chemistry?
- Methodological Answer : The scaffold serves as a pharmacophore in enzyme inhibitors (e.g., fatty acid amide hydrolase ). Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
